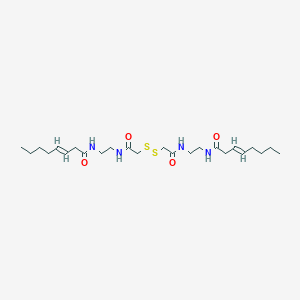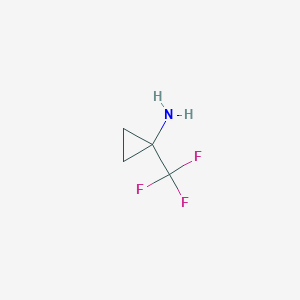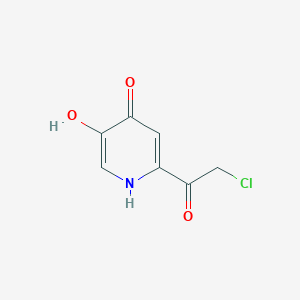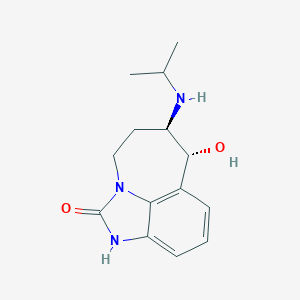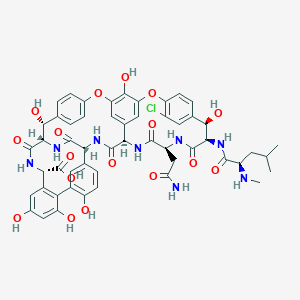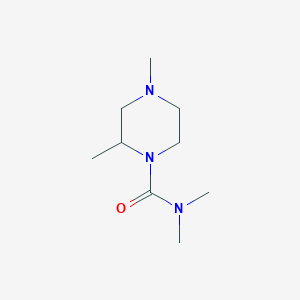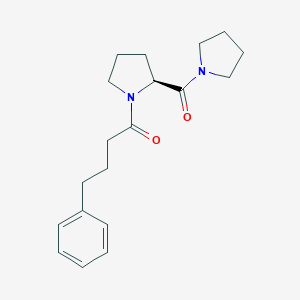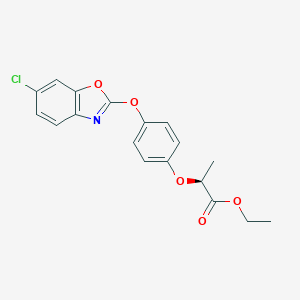
Fenoxaprop-ethyl, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fenoxaprop-ethyl, (-)- is a selective herbicide used to control grass weeds in crops such as wheat, barley, and rice. It belongs to the chemical family of aryloxyphenoxypropionates and is known for its high efficacy against annual grasses. The purpose of
Wirkmechanismus
Fenoxaprop-ethyl, (-)- works by inhibiting the synthesis of fatty acids in the target plant, leading to the disruption of cell membrane integrity and eventual death of the plant. This mechanism of action is specific to grass weeds and does not affect broadleaf plants.
Biochemische Und Physiologische Effekte
Fenoxaprop-ethyl, (-)- has been shown to affect the metabolism of target plants, leading to the accumulation of toxic metabolites and eventual death of the plant. It has also been found to affect the photosynthetic process in target plants, leading to reduced growth and yield.
Vorteile Und Einschränkungen Für Laborexperimente
Fenoxaprop-ethyl, (-)- is a highly effective herbicide that can be used to control a wide range of grass weeds. It is also relatively safe to use and has a low toxicity profile. However, its effectiveness can be reduced in certain environmental conditions, such as drought or high temperatures. In addition, its use can lead to the development of herbicide-resistant weeds, which can be a significant problem in agriculture.
Zukünftige Richtungen
There are several future directions for research on Fenoxaprop-ethyl, (-)-. One area of research is the development of new formulations that can improve its effectiveness under different environmental conditions. Another area of research is the development of new herbicides that can be used in combination with Fenoxaprop-ethyl, (-)- to reduce the development of herbicide-resistant weeds. Finally, research is needed to better understand the biochemical and physiological effects of Fenoxaprop-ethyl, (-)- on target plants, which can help to improve its efficacy and reduce its environmental impact.
In conclusion, Fenoxaprop-ethyl, (-)- is a highly effective herbicide that has been extensively studied for its herbicidal properties. Its mechanism of action is specific to grass weeds and does not affect broadleaf plants, making it a valuable tool in crop protection programs. However, its use can lead to the development of herbicide-resistant weeds, which is a significant problem in agriculture. Further research is needed to develop new formulations and to better understand the biochemical and physiological effects of Fenoxaprop-ethyl, (-)- on target plants.
Synthesemethoden
Fenoxaprop-ethyl, (-)- can be synthesized using a multi-step process involving the reaction of 2-chloro-1-(3-chloro-4-(trifluoromethyl)phenoxy)propan-2-ol with sodium hydroxide and 2-(2-ethoxyethoxy)acetic acid. The resulting product is then purified and crystallized to obtain Fenoxaprop-ethyl, (-)- in its pure form.
Wissenschaftliche Forschungsanwendungen
Fenoxaprop-ethyl, (-)- has been extensively studied for its herbicidal properties and has been found to be highly effective against a wide range of annual grasses. It has been used in crop protection programs to increase crop yields and reduce weed competition. Fenoxaprop-ethyl, (-)- has also been studied for its environmental impact and has been found to have a low toxicity profile.
Eigenschaften
CAS-Nummer |
113776-20-8 |
|---|---|
Produktname |
Fenoxaprop-ethyl, (-)- |
Molekularformel |
C18H16ClNO5 |
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
ethyl (2S)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate |
InChI |
InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
PQKBPHSEKWERTG-NSHDSACASA-N |
Isomerische SMILES |
CCOC(=O)[C@H](C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
Kanonische SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
Andere CAS-Nummern |
113776-20-8 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



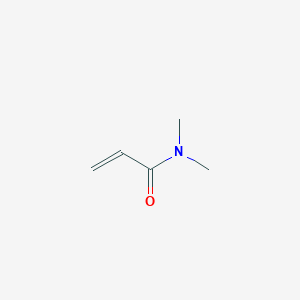
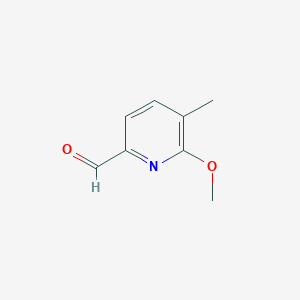
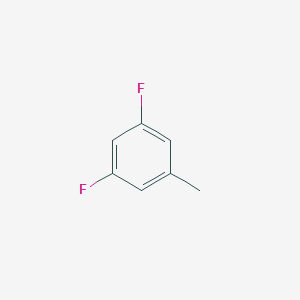
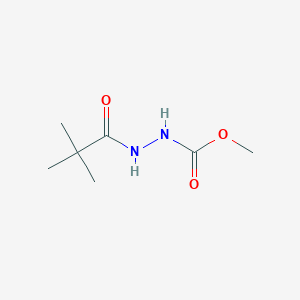
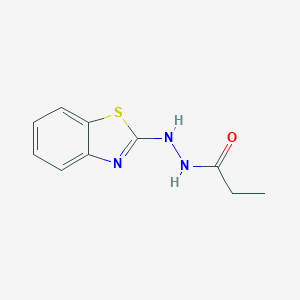
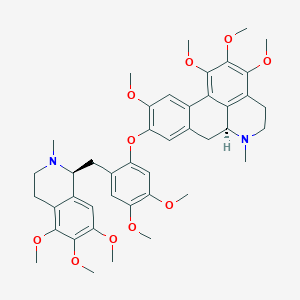
![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)
